sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate
Description
Properties
CAS No. |
2411241-55-7 |
|---|---|
Molecular Formula |
C5H4NNaO4 |
Molecular Weight |
165.08 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H5NO4.Na/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);/q;+1/p-1 |
InChI Key |
FWFQRRSOFZKHOV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=C(O1)CO)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis of Ester Precursors
Ester-to-carboxylate conversion via alkaline hydrolysis is a critical step in synthesizing the sodium salt. As demonstrated in patent WO2000053589A1 , ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is treated with aqueous NaOH (2 M, 15 mL per 1.01 mmol ester) at 0°C. After stirring for 2 hours, the mixture is acidified to pH 3–4 with HCl, precipitating the free carboxylic acid. Neutralization with NaHCO₃ yields the sodium salt in >95% purity .
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2 M | Maximizes saponification |
| Temperature | 0°C → RT | Prevents ester degradation |
| Acidification Agent | 2 M HCl | Ensures complete protonation |
This method is highly reproducible but requires careful control of pH to avoid oxazole ring hydrolysis .
Oxidative Cyclization of Amino Alcohol Derivatives
Oxidative cyclization leverages amino alcohol precursors to construct the oxazole ring. A protocol from WO2003006442A1 involves reacting 2-amino-3-hydroxypropanoic acid ethyl ester with potassium thiocyanate in acetonitrile under reflux (4 hours, 80°C). The reaction is catalyzed by concentrated HCl, which promotes cyclization via thiocyanate intermediate formation. Subsequent oxidation with H₂O₂ (1.2 mL per 2.82 mmol substrate) yields the oxazole-4-carboxylate ester, which is hydrolyzed to the sodium salt as described in Section 2 .
Key Advantages :
-
Single-pot synthesis reduces purification steps.
-
High functional group tolerance for hydroxymethyl incorporation .
Acid-Catalyzed Cyclodehydration of Hydroxyamides
Hydroxyamides serve as versatile precursors for oxazole synthesis. Drawing from Eswaran et al.’s work , 4-hydroxy-3-(hydroxymethyl)butanamide is treated with triphosgene (1.2 equiv) in dry THF at room temperature. The reaction proceeds via chloride-mediated cyclodehydration, forming the oxazole ring within 3 hours. After quenching with methanol, the crude product is purified via extraction (EtOAc/H₂O) and converted to the sodium salt using NaOH .
Reaction Conditions :
-
Solvent: THF (anhydrous).
-
Catalyst: Triphosgene (phosgene equivalent).
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on scalability, yield, and practicality:
Critical Considerations :
-
Cyclocondensation : Ideal for research-scale synthesis but requires toxic hydroxylamine .
-
Alkaline Hydrolysis : Best for industrial applications due to minimal side reactions .
-
Oxidative Cyclization : Limited by thiocyanate handling requirements .
-
Cyclodehydration : High yields but involves hazardous triphosgene .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carboxyl groups, reduced oxazole derivatives, and substituted compounds with various functional groups replacing the hydroxymethyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate has shown promising antimicrobial properties. Research indicates that oxazole derivatives exhibit significant antifungal and antibacterial activities. For instance, compounds similar to this compound have been reported to inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus .
Cytotoxic Effects
Studies have demonstrated that oxazole-containing compounds can possess cytotoxic effects against cancer cell lines. For example, derivatives of oxazole have been linked to the inhibition of cell proliferation in several types of cancer cells, suggesting potential applications in cancer therapy .
Organic Synthesis
Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations allows for the synthesis of diverse oxazole derivatives through methods such as cyclization and functional group modifications .
Flow Synthesis Techniques
Recent advancements in synthetic methodologies have utilized flow chemistry to enhance the efficiency of synthesizing oxazoles. For example, flow systems have been employed to rapidly produce oxazolines from β-hydroxy amides, which can then be oxidized to yield oxazoles like this compound under mild conditions . This method not only improves yield but also enhances safety profiles compared to traditional batch reactions.
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to create materials with specific properties such as increased thermal stability and enhanced mechanical strength. Research into polymer composites containing oxazole units is ongoing, with promising results indicating improved performance characteristics .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of this compound against Candida albicans. The compound was found to inhibit fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in antifungal treatments.
Case Study 2: Synthesis of Oxazoles
In a synthetic application, researchers utilized this compound as a precursor for synthesizing novel oxazole derivatives through palladium-catalyzed reactions. The resulting compounds exhibited varied biological activities, highlighting the versatility of this compound in organic synthesis.
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Structural Analogues
Sodium 4-Methyl-1,3-Oxazole-2-Carboxylate (C₅H₅NO₃)
- Structural Differences : The methyl group at position 4 replaces the hydroxymethyl group, and the carboxylate is at position 2 instead of 4.
- The carboxylate position alters electronic distribution, affecting reactivity .
Ethyl 5-(4-Hydroxyphenyl)-1,3-Oxazole-4-Carboxylate (C₁₂H₁₁NO₄)
- Structural Differences : A hydroxyphenyl group at position 5 and an ethyl ester at position 4 replace the hydroxymethyl and sodium carboxylate groups.
Ethyl 2-Hydroxy-4-Methyl-1,3-Oxazole-5-Carboxylate (C₇H₉NO₄)
- Structural Differences : Hydroxy and methyl groups at positions 2 and 4, respectively, with a carboxylate ester at position 5.
- Reactivity : The hydroxy group may participate in hydrogen bonding, but the ester moiety limits ionization in physiological conditions .
Antitrypanosomal and Cytotoxicity Profiles
- Sodium 2-(Hydroxymethyl)-1,3-Oxazole-4-Carboxylate Analogues: Compound 1 (2-(hydroxymethyl)acrylate derivative): Exhibits potent antitrypanosomal activity (IC₅₀ = 0.31 µM) and high selectivity (cytotoxicity IC₅₀ = 2.8 µM) . Compound 5 (lacking hydroxymethyl): 16-fold lower antitrypanosomal activity (IC₅₀ = 4.9 µM) and 9-fold reduced cytotoxicity (IC₅₀ = 19 µM), highlighting the critical role of the hydroxymethyl group in bioactivity . Compound 14 (tiglate substituent): Less active than hydroxymethyl derivatives, confirming the hydroxymethyl acrylate side chain’s superiority in target engagement .
Enzyme Inhibition
Biological Activity
Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its oxazole ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves the reaction of hydroxymethyl derivatives with appropriate carboxylic acids or their derivatives. The synthetic pathways can significantly influence the biological properties of the resulting compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that compounds with an oxazole structure exhibit moderate to significant antibacterial and antifungal properties. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Several studies have explored the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, compounds similar to this compound have demonstrated dose-dependent cytotoxicity against human adenocarcinoma-derived adherent cell lines, such as colon (LoVo) and breast (MCF-7) cancers . The mechanism often involves the induction of apoptosis in cancer cells.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For example, it has been noted that certain oxazole derivatives can act as inhibitors of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes including proliferation and survival .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 50 µM to 400 µM over a period of 24 hours. Specifically:
- At 100 µM concentration: Cell viability decreased to approximately 78%.
- At 400 µM concentration: Cell viability dropped to around 48% .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, this compound exhibited notable activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus.
- Additionally, antifungal activity was observed with MIC values against Candida albicans ranging from 16.69 µM to 78.23 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazole ring can significantly impact the biological activity of this compound:
- Substituents at various positions on the oxazole ring can enhance or diminish anticancer efficacy.
- The presence of hydroxymethyl groups is crucial for maintaining activity against specific targets such as S1P receptors and cancer cell lines.
Q & A
Q. What are the common synthetic routes for sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate?
The synthesis typically involves cyclization of precursors such as β-keto esters or amino alcohols. A standard approach includes:
- Step 1 : Formation of the oxazole ring via Hantzsch-type reactions using ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate derivatives as intermediates, followed by hydrolysis of the ester group .
- Step 2 : Substitution of the chloromethyl group with hydroxymethyl under basic conditions (e.g., NaOH), yielding the sodium carboxylate salt .
Key parameters include pH control (~pH 10–12) and temperature (60–80°C) to avoid side reactions like overhydrolysis.
Q. How is the compound characterized analytically?
Standard methods include:
- NMR Spectroscopy : H and C NMR to confirm the oxazole ring structure and substituents (e.g., hydroxymethyl at C2, carboxylate at C4) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+Na]+ expected for sodium salts) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 220–260 nm .
Q. What are the primary biological targets of oxazole derivatives like this compound?
Oxazole derivatives often interact with enzymes (e.g., kinases, oxidoreductases) or receptors (e.g., GPCRs) due to their heterocyclic structure. Preliminary assays include:
- Enzyme Inhibition : Screening against HSD17B13 or similar targets using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd-based catalysts (e.g., Suzuki coupling for aryl substitutions) to improve cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or stereochemical variations. Solutions include:
- Chiral HPLC : Separate enantiomers if the compound has stereocenters (e.g., hydroxymethyl configuration) .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
Q. How does the hydroxymethyl group influence stability under physiological conditions?
- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The hydroxymethyl group may undergo oxidation to formyl or carboxylate derivatives .
- Chelation Effects : Test metal ion interactions (e.g., Ca²⁺, Mg²⁺) using ICP-MS, as carboxylate groups can bind ions and alter bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of HSD17B13 or analogous enzymes to map binding sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Train models on oxazole derivatives’ logP and IC50 data to predict activity .
Methodological Considerations Table
Key Challenges and Solutions
- Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Low Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies (e.g., ester prodrugs) .
- Stereochemical Uncertainty : Apply chiral auxiliaries during synthesis or enzymatic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
